
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a phenyl group with an acetyl substituent, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-acetylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization. The general reaction conditions include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating nature of the nitrogen and sulfur atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-(1-Hydroxyethyl)phenyl)-1,3-thiazole-5-carboxylic acid.
Substitution: 2-(4-Acetylphenyl)-4-bromo-1,3-thiazole-5-carboxylic acid.
科学的研究の応用
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings that require the unique electronic properties of the thiazole ring.
作用機序
The mechanism of action of 2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Chlorophenyl)-1,3-thiazole-5-carboxylic acid: Contains a chlorine atom instead of an acetyl group.
2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid: Features a nitro group in place of the acetyl group.
Uniqueness
2-(4-Acetylphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the combination of the thiazole ring and the acetyl group may confer specific biological activities that are not present in similar compounds with different substituents.
特性
分子式 |
C12H9NO3S |
|---|---|
分子量 |
247.27 g/mol |
IUPAC名 |
2-(4-acetylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)8-2-4-9(5-3-8)11-13-6-10(17-11)12(15)16/h2-6H,1H3,(H,15,16) |
InChIキー |
QYWIIHWVCOOLBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)
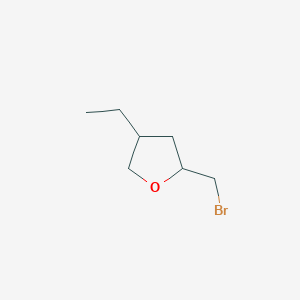
![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)

![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
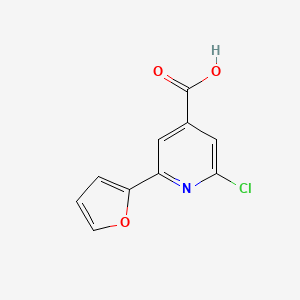


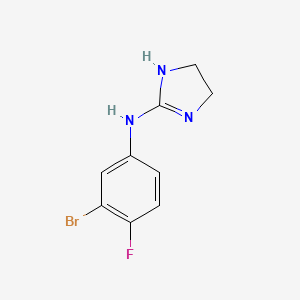
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
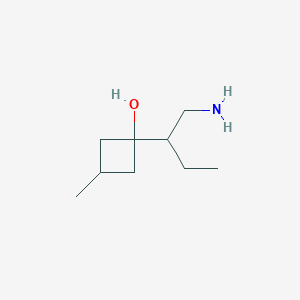
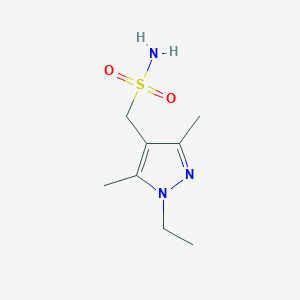
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
